molecular formula C14H14ClNO4 B1346183 Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate CAS No. 1016825-43-6

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate

Cat. No.: B1346183
CAS No.: 1016825-43-6
M. Wt: 295.72 g/mol
InChI Key: DSGVVCRDDXQCTD-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate is a synthetic heterocyclic compound with the molecular formula C14H14ClNO4 and a molecular weight of 295.72 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of 4-chloro-6,8-dimethoxyquinoline-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized quinoline compounds .

Scientific Research Applications

Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both chlorine and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

IUPAC Name

ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4/c1-4-20-14(17)10-7-16-13-9(12(10)15)5-8(18-2)6-11(13)19-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGVVCRDDXQCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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